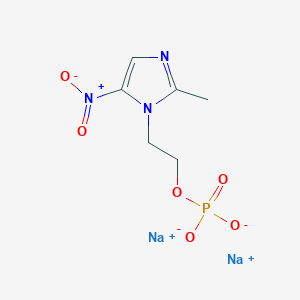

Metronidazole disodium phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

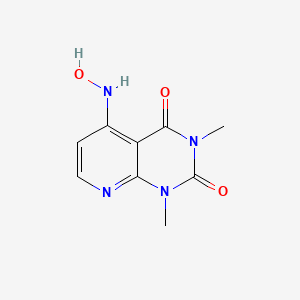

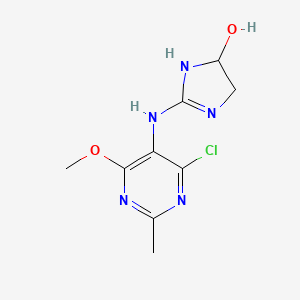

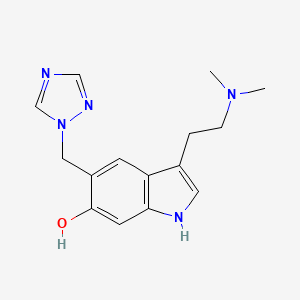

Metronidazole disodium phosphate: is a chemical compound with the molecular formula C6H8N3Na2O6P·H2O and a molecular weight of 313.12 . It is a derivative of metronidazole, a nitroimidazole antibiotic and antiprotozoal medication. This compound is commonly used in medical applications, particularly for treating infections caused by anaerobic bacteria and protozoa .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of metronidazole disodium phosphate involves a two-step process:

Esterification: Metronidazole reacts with a phosphoric acid esterification agent in the presence of a catalyst to form metronidazole chlorophosphoric acid intermediate.

Hydrolysis: The intermediate undergoes hydrolysis to yield this compound

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Metronidazole disodium phosphate undergoes several types of chemical reactions, including:

Reduction: The nitro group in metronidazole is reduced to an amino group under anaerobic conditions.

Hydrolysis: The compound hydrolyzes to release metronidazole and phosphoric acid

Common Reagents and Conditions:

Major Products:

Reduction: The major product is the amino derivative of metronidazole.

Hydrolysis: The major products are metronidazole and phosphoric acid

Scientific Research Applications

Metronidazole disodium phosphate has a wide range of scientific research applications, including:

Chemistry:

- Used as a reagent in various chemical reactions to study the behavior of nitroimidazole derivatives .

Biology:

- Employed in studies involving anaerobic bacteria and protozoa to understand their metabolic pathways and resistance mechanisms .

Medicine:

- Widely used in the treatment of infections caused by anaerobic bacteria, such as Clostridium difficile, and protozoa, such as Trichomonas vaginalis .

- Investigated for its potential use in treating inflammatory disorders of the gastrointestinal tract .

Industry:

Mechanism of Action

The mechanism of action of metronidazole disodium phosphate involves its conversion to metronidazole in the body. Metronidazole is taken up by anaerobic cells through passive diffusion. Inside these cells, it undergoes a reduction reaction facilitated by ferredoxin or ferredoxin-like proteins. The resulting active metabolite, a nitroso free radical, binds to the DNA of the microorganism, causing destabilization of the DNA helix and breakage of DNA strands. This disruption inhibits DNA replication and transcription, leading to cell death .

Comparison with Similar Compounds

Tinidazole: Another nitroimidazole derivative with similar antimicrobial properties.

Secnidazole: A nitroimidazole used for treating bacterial vaginosis.

Ornidazole: A nitroimidazole with a longer half-life compared to metronidazole.

Uniqueness: Metronidazole disodium phosphate is unique due to its high solubility in water, making it suitable for injectable formulations. Its rapid hydrolysis to metronidazole allows for effective treatment of infections, particularly in cases where oral administration is not feasible .

Properties

CAS No. |

111682-58-7 |

|---|---|

Molecular Formula |

C6H8N3Na2O6P |

Molecular Weight |

295.10 g/mol |

IUPAC Name |

disodium;2-(2-methyl-5-nitroimidazol-1-yl)ethyl phosphate |

InChI |

InChI=1S/C6H10N3O6P.2Na/c1-5-7-4-6(9(10)11)8(5)2-3-15-16(12,13)14;;/h4H,2-3H2,1H3,(H2,12,13,14);;/q;2*+1/p-2 |

InChI Key |

QXYURHOEFCEYLH-UHFFFAOYSA-L |

Canonical SMILES |

CC1=NC=C(N1CCOP(=O)([O-])[O-])[N+](=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12764741.png)